4-Chloro-2-methylquinazoline
Overview
Description
4-Chloro-2-methylquinazoline (4-CMQ) is a synthetic compound derived from quinazoline and is used in many scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and as a starting material for organic synthesis. 4-CMQ has been extensively studied due to its unique properties, and it has been used in a wide range of applications, such as in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Application 1: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The 6-chloro-2-phenylquinazoline derivative, which is a type of quinazoline, has been found to display significant analgesic activity .
Methods of Application or Experimental Procedures
The structure activity relationship (SAR) study showed that 8-methyl, 6-Cl, and 7-Cl did not increase analgesic activity . However, the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose .
Results or Outcomes
The 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis, compared to standard phenylbutazone (11% inhibition) and indomethacin (66% inhibition) at a 10 mg/kg dose . This suggests that the 6-chloro-2-phenylquinazoline derivative has significant analgesic activity.
properties
IUPAC Name |
4-chloro-2-methylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382906 | |
Record name | 4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinazoline | |
CAS RN |
6484-24-8 | |
Record name | 4-chloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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